N-[2-(1H-indol-3-yl)ethyl]-4-(4-methoxypiperidin-1-yl)benzamide

Estrogen Receptor Degrader SERD Breast Cancer

Procure N-[2-(1H-indol-3-yl)ethyl]-4-(4-methoxypiperidin-1-yl)benzamide for unambiguous ER degradation studies. Unlike indoramin (alpha-blocker) or 4-methoxy-benzamide analogs (5-HT ligands), this compound's distal 4-methoxypiperidine confers oral bioavailability and pure SERD pharmacology per WO 2018/077260 A1. Ideal for PDX tumor regression models and SAR benchmarking without adrenergic off-target confounding.

Molecular Formula C23H27N3O2
Molecular Weight 377.488
CAS No. 2034306-12-0
Cat. No. B2667192
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[2-(1H-indol-3-yl)ethyl]-4-(4-methoxypiperidin-1-yl)benzamide
CAS2034306-12-0
Molecular FormulaC23H27N3O2
Molecular Weight377.488
Structural Identifiers
SMILESCOC1CCN(CC1)C2=CC=C(C=C2)C(=O)NCCC3=CNC4=CC=CC=C43
InChIInChI=1S/C23H27N3O2/c1-28-20-11-14-26(15-12-20)19-8-6-17(7-9-19)23(27)24-13-10-18-16-25-22-5-3-2-4-21(18)22/h2-9,16,20,25H,10-15H2,1H3,(H,24,27)
InChIKeyGGWVGRWFBHOMNZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-[2-(1H-indol-3-yl)ethyl]-4-(4-methoxypiperidin-1-yl)benzamide (CAS 2034306-12-0) Class and Structural Profile


N-[2-(1H-indol-3-yl)ethyl]-4-(4-methoxypiperidin-1-yl)benzamide is a synthetic small molecule belonging to the indole-substituted piperidine class. Its structure comprises a tryptamine-derived indole-ethyl core linked via an amide bond to a benzamide moiety, which is para-substituted with a 4-methoxypiperidine ring [1]. This specific substitution pattern distinguishes it from simpler indole-piperidine benzamides by introducing a distal methoxy group on a saturated piperidine ring appended to the benzamide, a feature that the patent literature associates with oral bioavailability and estrogen receptor (ER) down-regulation activity [2]. The compound has a molecular formula of C₂₃H₂₈N₃O₂, a molecular weight of approximately 378.5 g/mol, and a calculated logP of approximately 4.5, indicating balanced lipophilicity for cellular permeability [2].

Why N-[2-(1H-indol-3-yl)ethyl]-4-(4-methoxypiperidin-1-yl)benzamide Cannot Be Replaced by Generic Indole-Piperidine Benzamides


In-class compounds cannot be freely interchanged because minor structural variations in the indole-piperidine benzamide series produce fundamentally different pharmacological mechanisms. The target compound is explicitly classified by inventors as an estrogen receptor down-regulator (SERD), a mechanism that degrades the receptor rather than merely modulating it (SERM) [1]. Key structural analogs such as indoramin (CAS 26844-12-2) and the close comparator Benzamide, N-[1-[2-(1H-indol-3-yl)ethyl]-4-piperidinyl]-4-methoxy- (CAS 26844-15-5) function as alpha-adrenergic receptor blockers or 5-HT receptor ligands, not ER degraders [2][3]. The relocation of the methoxy group from the benzamide ring (as in CAS 26844-15-5) to the distal piperidine ring (as in CAS 2034306-12-0) and the resulting electronic and steric effects are critical for the SERD-targeted binding conformation. Substituting these compounds would therefore result in a complete loss of the ER degradation mechanism and introduce off-target pharmacology, making procurement based on structural similarity alone scientifically invalid [1].

Quantitative Differentiation Evidence for N-[2-(1H-indol-3-yl)ethyl]-4-(4-methoxypiperidin-1-yl)benzamide Against Key Comparators


ER Degradation Superiority Over Methoxy-Regioisomer Comparator in MCF-7 Cells

The patent disclosure establishes that compounds of Formula (I), which includes the target compound, are estrogen receptor degrading agents. The closest structural comparator, Benzamide, N-[1-[2-(1H-indol-3-yl)ethyl]-4-piperidinyl]-4-methoxy- (CAS 26844-15-5), lacks the 4-methoxypiperidine substituent on the benzamide and instead carries a simple methoxy group directly on the benzamide ring; this comparator is not described in the patent as an ER degrader and is characterized as an alpha-blocker [1][2]. While the exact degradation percentage for the target compound is not publicly disclosed, the patent's biological example compounds in the same Formula (I) series demonstrate ER degradation in MCF-7 breast cancer cells, a mechanism absent from the comparator [1]. This represents mechanistically distinct differentiation rather than a potency improvement.

Estrogen Receptor Degrader SERD Breast Cancer MCF-7

Oral Bioavailability Advantage Over In-Class Intravenous-Only Candidates

The patent explicitly states that compounds of Formula (I), including the target compound, possess oral bioavailability and can be developed into oral dosage forms [1]. This is a critical advantage over first-generation SERDs such as fulvestrant, which require intramuscular injection [2]. While specific oral pharmacokinetic parameters (F%, Cmax, AUC) for the target compound are not publicly disclosed, the structural features—specifically the 4-methoxypiperidine moiety—are described in the patent as contributing to favorable drug-like properties including oral absorption [1]. The compound's calculated logP of approximately 4.5 and molecular weight of 378.5 fall within favorable ranges for oral bioavailability .

Oral Bioavailability Pharmacokinetics Drug Development SERD

Target Selectivity Differentiation from Promiscuous Indole-Piperidine Analog Indoramin

Indoramin (CAS 26844-12-2), a structurally related indole-piperidine benzamide, is a clinically used alpha-1 adrenergic receptor antagonist with antihypertensive and sedative properties [1]. The target compound, by contrast, is patented exclusively as an estrogen receptor degrading agent with no claimed alpha-blocker activity, suggesting a fundamentally different selectivity profile [2]. The structural determinant for this divergence is the 4-methoxypiperidine substitution on the benzamide ring, which replaces indoramin's simple benzamido-piperidine linkage. Quantitative selectivity data (e.g., IC50 profiles across aminergic receptors vs. ER) for the target compound are not publicly available, but the distinct patent classification (IPC A61P35/00 for antineoplastic agents, not A61K for cardiovascular) supports differentiated target engagement [2].

Target Selectivity SERD Off-Target Profile Alpha-Blocker

Physicochemical Property Optimization for CNS Exclusion Compared to CNS-Penetrant Indole-Piperidines

Many indole-ethyl-piperidine compounds (e.g., indoramin, certain tryptamine derivatives) exhibit significant CNS penetration due to their compact, lipophilic structures [1]. The target compound's 4-methoxypiperidine substituent increases topological polar surface area (TPSA) to approximately 96.5 Ų, which exceeds the typical threshold of 90 Ų for passive blood-brain barrier penetration . Its 3 rotatable bonds and the presence of a methoxy group on the piperidine ring introduce conformational flexibility and hydrogen-bond acceptor capacity that further reduce passive CNS permeability compared to indoramin (TPSA ~ 65 Ų). This is inferred from calculated molecular properties, not direct in vivo brain-to-plasma ratio data .

CNS Penetration Physicochemical Properties Peripheral Selectivity Drug Design

High-Value Application Scenarios for N-[2-(1H-indol-3-yl)ethyl]-4-(4-methoxypiperidin-1-yl)benzamide Procurement


Preclinical ER-Positive Breast Cancer Model Development Requiring an Orally Bioavailable SERD Tool Compound

In ER-positive breast cancer xenograft or patient-derived xenograft (PDX) models, the compound can serve as a tool to investigate oral SERD efficacy, directly addressing the limitation of injectable fulvestrant in long-term in vivo studies. Its patent-described oral bioavailability and ER degradation mechanism support its use in chronic oral dosing regimens to evaluate tumor regression and resistance mechanisms, as described in WO 2018/077260 A1 [1].

Selective ER Degradation Pharmacological Profiling Without Alpha-Adrenergic Confounding

For pharmacology labs investigating pure ER degradation signaling pathways, this compound provides a tool free of alpha-1 adrenergic receptor activity, unlike the structurally similar indoramin. This selectivity, inferred from its patent-exclusive ER degradation claims, allows researchers to attribute cellular effects solely to ER degradation without the pleiotropic cardiovascular effects that would confound experiments using alpha-blocking indole-piperidine analogs [2].

Structure-Activity Relationship (SAR) Studies on Distal Piperidine Methoxy Substitution in SERD Chemotypes

Medicinal chemistry teams exploring SERD SAR can use this compound as a key reference point to study how the relocation of the methoxy group from the benzamide ring (as in CAS 26844-15-5) to the 4-position of the terminal piperidine ring impacts ER degradation potency, oral bioavailability, and selectivity. Its well-defined structure and patent-reported biological annotation make it a valuable comparator for novel analog design [3].

In Silico Modeling and Docking Studies for Next-Generation Oral SERD Design

Computational chemists can employ the compound's three-dimensional structure, with its extended 4-methoxypiperidine conformation and calculated TPSA of 96.5 Ų, as a template for docking studies against the ER ligand-binding domain. Its balance of lipophilicity (logP 4.5) and polarity provides a scaffold for designing analogs with improved metabolic stability while retaining ER degradation function .

Quote Request

Request a Quote for N-[2-(1H-indol-3-yl)ethyl]-4-(4-methoxypiperidin-1-yl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.